molecular formula C9H14N4O2S B2453745 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide CAS No. 1795297-29-8

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide

Cat. No. B2453745
CAS RN: 1795297-29-8
M. Wt: 242.3
InChI Key: CSFSYLSAHUCTBJ-UHFFFAOYSA-N
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Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide” is a compound that contains the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a potential non-classical isostere of indole and a precursor of push–pull dyes . It has been used in the synthesis of an isostere of the indolyl drug pruvanserin .


Synthesis Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This method was used in the synthesis of an isostere of the indolyl drug pruvanserin .


Molecular Structure Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can undergo selective functionalization using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .

Scientific Research Applications

Anti-inflammatory and Anticancer Potential

Research has highlighted the synthesis of novel derivatives related to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. For instance, a study by Küçükgüzel et al. (2013) synthesized a series of derivatives that showed promising anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls. This suggests the therapeutic potential of these compounds in treating conditions requiring anti-inflammatory and analgesic properties (Küçükgüzel et al., 2013).

Sensing Applications

Another fascinating application of derivatives of this compound is in the development of selective sensors. Kumar and Kim (2015) synthesized a pyrenesulfonyl-imidazolium derivative that acts as a selective sensor for cyanide ions in aqueous media. The study demonstrated the compound's ability to detect cyanide ions with high sensitivity and selectivity, indicating its potential use in environmental monitoring and safety applications (Kumar & Kim, 2015).

Proton Conducting Polymers

The imidazole and pyrazole moieties are also studied for their application in creating proton-conducting polymers and liquids. Kreuer et al. (1998) reported that imidazole-based materials exhibit similar properties to water-containing systems in terms of protonic defects and mobility, with increased temperature stability. This positions imidazole and pyrazole-based compounds as promising materials for electrochemical applications such as fuel cells and secondary batteries (Kreuer et al., 1998).

Drug Development for Cancer Therapy

On the drug development front, Rahman et al. (2021) designed novel imidazole-based drug candidates targeting heme oxygenase-1 (HO-1) for cancer therapy. The compounds demonstrated strong binding affinity with HO-1 and showed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, suggesting their potential as effective anticancer agents (Rahman et al., 2021).

Future Directions

The 1H-imidazo[1,2-b]pyrazole scaffold has shown promise in the development of new drugs due to its broad range of chemical and biological properties . It has been used in the synthesis of an isostere of the indolyl drug pruvanserin, showing that a substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media . This suggests potential future directions for the development of new drugs using this scaffold .

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S/c1-2-16(14,15)11-5-6-12-7-8-13-9(12)3-4-10-13/h3-4,7-8,11H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFSYLSAHUCTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1C=CN2C1=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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